

Stereochemistry of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide

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Compound of Interest

Compound Name: *Megastigm-7-ene-3,4,6,9-tetrol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of **Megastigm-7-ene-3,4,6,9-tetrol**, a naturally occurring megastigmane norisoprenoid. This document details the structural elucidation of a known stereoisomer, outlines relevant experimental protocols, and discusses the potential biological significance of this class of compounds.

Introduction to Megastigm-7-ene-3,4,6,9-tetrol

Megastigm-7-ene-3,4,6,9-tetrol (CAS No: 180164-14-1) is a C13-norisoprenoid isolated from various plant sources, including *Apollonias barbujana* and *Desmos cochinchinensis*.

Norisoprenoids are derived from the degradation of carotenoids and are known for their diverse chemical structures and biological activities. The stereochemistry of these molecules is a critical determinant of their biological function, making detailed stereochemical analysis essential for drug discovery and development.

One specific stereoisomer that has been isolated and characterized is 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol. Its relative configuration was determined through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Quantitative Data Presentation

While a comprehensive comparative table of all possible stereoisomers of **Megastigm-7-ene-3,4,6,9-tetrol** is not available in the public domain, the following table summarizes the reported ^1H and ^{13}C NMR spectroscopic data for the characterized stereoisomer, 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol, isolated from *Desmos cochinchinensis* var. *fulvescens*. This data is crucial for the identification and differentiation of this specific stereoisomer.

Table 1: ^1H and ^{13}C NMR Data for 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol (in CDCl_3)

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	35.8	1.25 (m), 1.85 (m)
2	49.8	1.50 (m)
3	76.5	3.60 (br d, J = 2.5)
4	78.1	3.95 (d, J = 2.5)
5	50.1	1.65 (m)
6	73.2	4.30 (br s)
7	130.5	5.80 (dd, J = 15.5, 6.0)
8	135.2	5.90 (d, J = 15.5)
9	68.7	4.45 (quint, J = 6.0)
10	23.5	1.30 (d, J = 6.0)
11	24.1	0.95 (s)
12	24.8	1.05 (s)
13	20.1	1.15 (s)

Note: The data presented is based on information from phytochemical studies of *Desmos cochinchinensis* var. *fulvescens*. The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The isolation and structural elucidation of 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol from plant material typically involves a multi-step process. The following is a generalized protocol based on standard phytochemical investigation procedures.

Extraction and Isolation

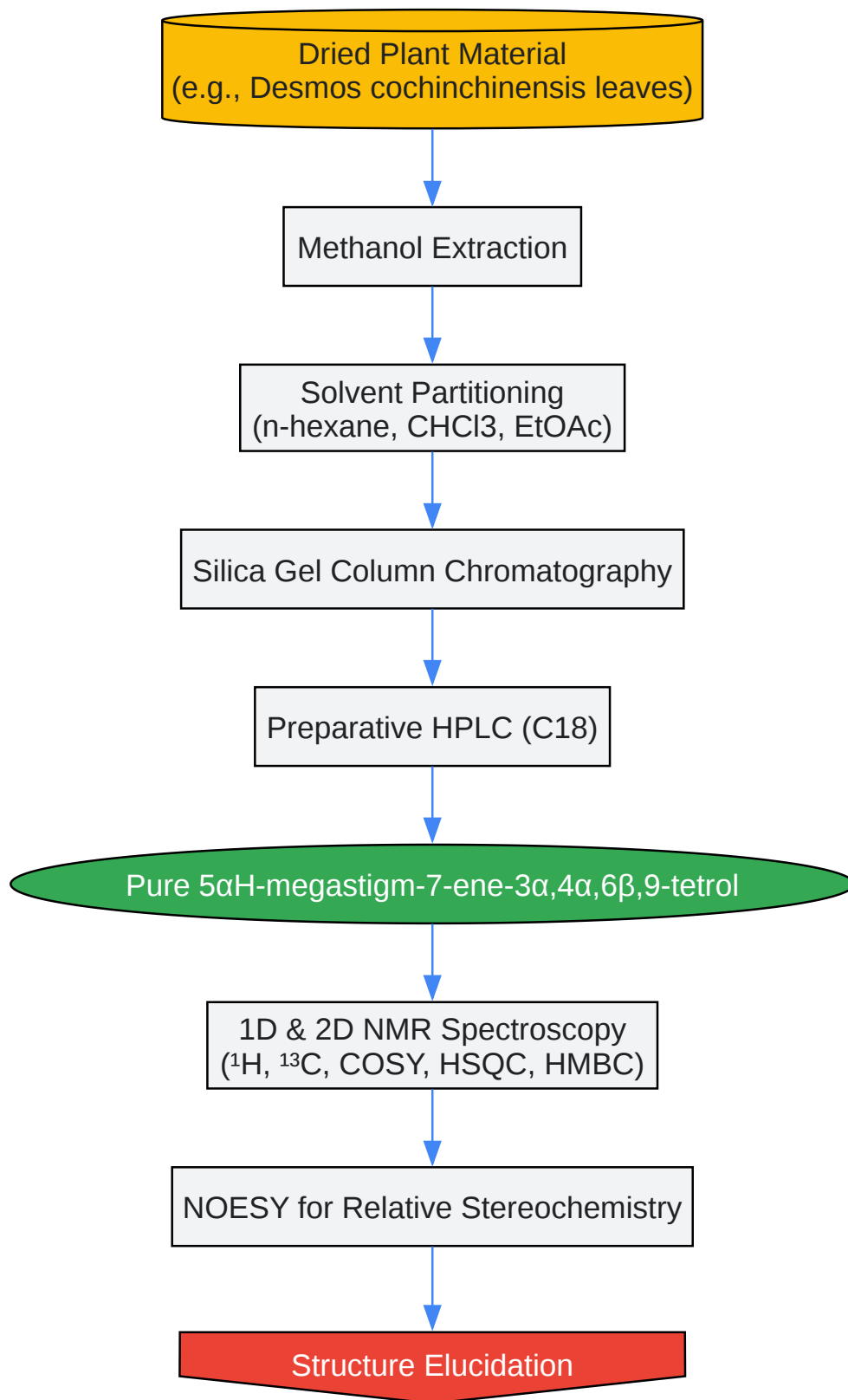
- **Plant Material Extraction:** Dried and powdered plant material (e.g., leaves of *Desmos cochinchinensis*) is extracted exhaustively with a suitable solvent, typically methanol (MeOH), at room temperature.
- **Solvent Partitioning:** The crude MeOH extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the compounds based on their polarity.
- **Column Chromatography:** The fraction containing the target compound (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as n-hexane/EtOAc or CHCl₃/MeOH, of increasing polarity.
- **Preparative HPLC:** Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., MeOH/H₂O or acetonitrile/H₂O) to yield the pure compound.

Structure Elucidation

- **Spectroscopic Analysis:** The structure of the purified compound is determined using a combination of spectroscopic methods:
 - **1D NMR:** ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.
 - **2D NMR:**
 - **COSY (Correlation Spectroscopy):** To establish ¹H-¹H spin-spin coupling networks.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To determine one-bond ¹H-¹³C correlations.

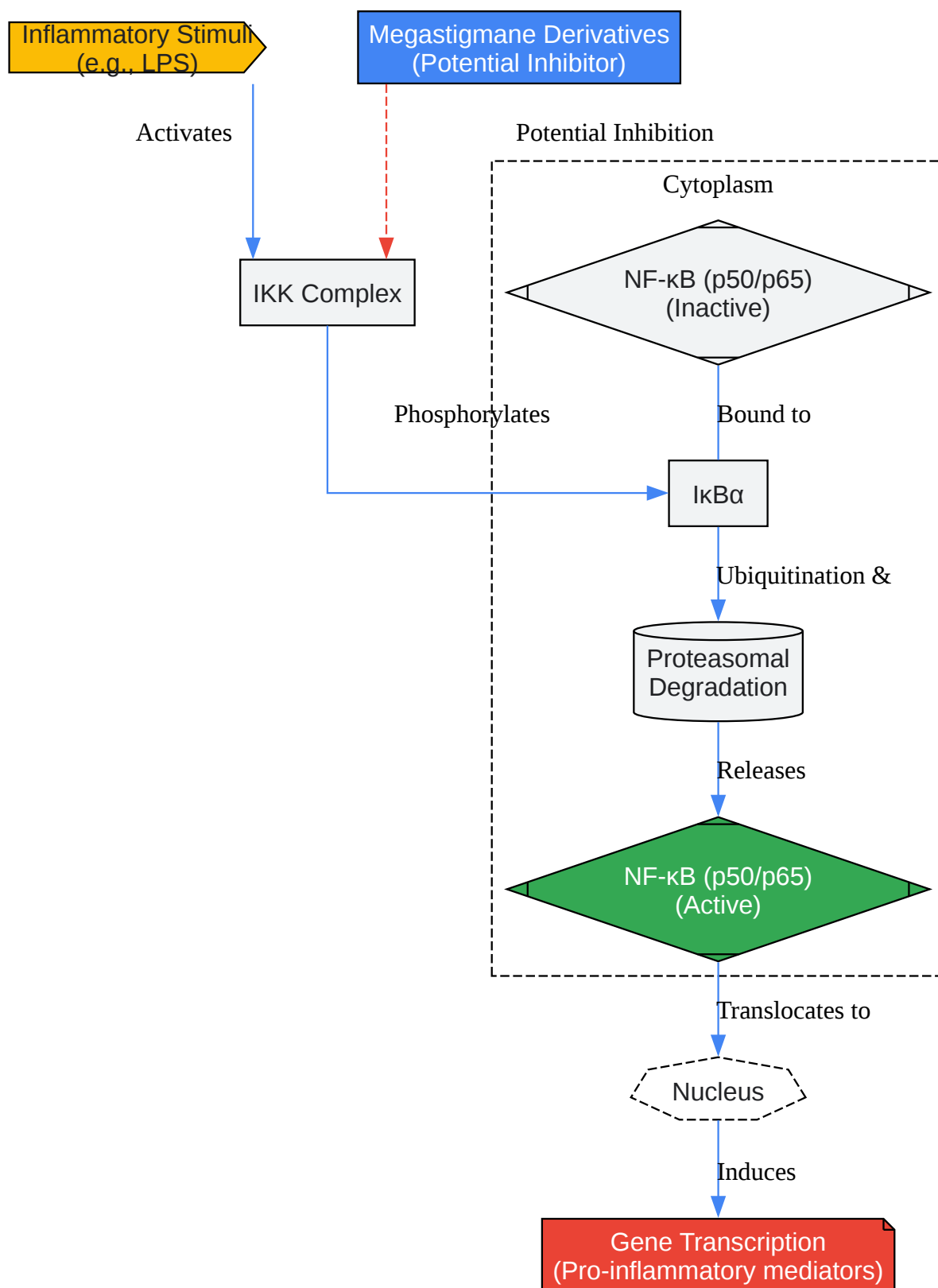
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ^1H - ^{13}C correlations, which helps in connecting different fragments of the molecule.
- Stereochemistry Determination:
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the relative stereochemistry of the molecule. NOESY correlations are observed between protons that are close in space, regardless of whether they are directly bonded. The presence or absence of specific cross-peaks in the NOESY spectrum allows for the assignment of the relative configuration of the stereocenters. For 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol, key NOESY correlations would establish the spatial relationships between the protons on the cyclohexane ring and the side chain.
 - Circular Dichroism (CD) and Mosher's Acid Analysis: These techniques can be employed to determine the absolute configuration of the chiral centers, although this information was not explicitly found for this specific stereoisomer in the reviewed literature.

Mandatory Visualizations



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Caption: Experimental workflow for the isolation and structural elucidation of 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol.



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Caption: Potential modulation of the NF- κ B signaling pathway by megastigmane derivatives.

Biological Activity and Signaling Pathways

While specific biological activity data for 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol is limited in publicly available literature, megastigmane derivatives as a class have been reported to exhibit various biological activities, including anti-inflammatory properties.

The anti-inflammatory effects of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B α . Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators.

It is plausible that **Megastigm-7-ene-3,4,6,9-tetrol** and its stereoisomers could exert anti-inflammatory effects by interfering with the NF- κ B signaling pathway, potentially by inhibiting the activation of the IKK complex or other upstream events. However, further research is required to confirm this specific mechanism of action for this particular compound.

Conclusion

The stereochemistry of **Megastigm-7-ene-3,4,6,9-tetrol** is a key aspect that likely governs its biological activity. The detailed structural elucidation of the 5 α H-megastigm-7-ene-3 α ,4 α ,6 β ,9-tetrol stereoisomer provides a solid foundation for further investigation into this class of molecules. The provided experimental protocols offer a roadmap for the isolation and characterization of this and other related compounds. Future research should focus on the synthesis and biological evaluation of all possible stereoisomers of **Megastigm-7-ene-3,4,6,9-tetrol** to establish a clear structure-activity relationship and to explore their potential as therapeutic agents, particularly in the context of inflammatory diseases.

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